molecular formula C19H19N3O3 B11296575 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Cat. No.: B11296575
M. Wt: 337.4 g/mol
InChI Key: ZIRNGHZGYFKPML-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a methoxyphenyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide, followed by the introduction of the methoxyphenyl group through a substitution reaction. The final step involves the coupling of the oxadiazole derivative with butanamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the oxadiazole ring may lead to a dihydro-oxadiazole compound.

Scientific Research Applications

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The butanamide moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)butanamide: Lacks the oxadiazole ring, resulting in different chemical properties and biological activities.

    N-(4-methoxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide: Contains fluorine atoms, which significantly alter its reactivity and applications.

Uniqueness

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide

InChI

InChI=1S/C19H19N3O3/c1-3-6-17(23)20-16-8-5-4-7-15(16)19-21-18(22-25-19)13-9-11-14(24-2)12-10-13/h4-5,7-12H,3,6H2,1-2H3,(H,20,23)

InChI Key

ZIRNGHZGYFKPML-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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